molecular formula C14H13NO4 B1630204 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid CAS No. 733776-45-9

6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B1630204
CAS No.: 733776-45-9
M. Wt: 259.26 g/mol
InChI Key: JDUATEQTEXUQET-UHFFFAOYSA-N
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Description

6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2,4-dimethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and carboxylation steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, or reduced aromatic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It may be employed in the study of enzyme interactions and metabolic pathways.

    Industrial Chemistry: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the carboxylic acid group allows for hydrogen bonding, while the aromatic rings facilitate π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzoic Acid: Similar in structure but lacks the pyridine ring.

    Pyridine-3-carboxylic Acid: Contains the pyridine ring and carboxylic acid group but lacks the 2,4-dimethoxyphenyl substitution.

    6-Phenylpyridine-3-carboxylic Acid: Similar structure but without the methoxy groups on the phenyl ring.

Uniqueness

6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid is unique due to the presence of both the 2,4-dimethoxyphenyl group and the pyridine ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-4-5-11(13(7-10)19-2)12-6-3-9(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUATEQTEXUQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647034
Record name 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733776-45-9
Record name 6-(2,4-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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